molecular formula C14H15N2PS B12813511 1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-1,3,2-benzodiazaphosphole 2-sulfide CAS No. 4600-12-8

1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-1,3,2-benzodiazaphosphole 2-sulfide

Cat. No.: B12813511
CAS No.: 4600-12-8
M. Wt: 274.32 g/mol
InChI Key: XVWPOEDYILEGEE-UHFFFAOYSA-N
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Description

1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-1,3,2-benzodiazaphosphole 2-sulfide is an organophosphorus compound characterized by a unique benzodiazaphosphole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-1,3,2-benzodiazaphosphole 2-sulfide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminobenzyl alcohol with phosphorus trichloride, followed by the introduction of a phenyl group and subsequent sulfurization. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and ensure high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-1,3,2-benzodiazaphosphole 2-sulfide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding phosphine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.

    Reduction: Lithium aluminum hydride, typically in anhydrous ether or tetrahydrofuran.

    Substitution: Various nucleophiles such as alkoxides, amines, or thiols, often in the presence of a base like triethylamine.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding phosphine derivatives.

    Substitution: Phosphorus-substituted derivatives with varying functional groups.

Scientific Research Applications

1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-1,3,2-benzodiazaphosphole 2-sulfide has diverse applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and

Properties

CAS No.

4600-12-8

Molecular Formula

C14H15N2PS

Molecular Weight

274.32 g/mol

IUPAC Name

1,3-dimethyl-2-phenyl-2-sulfanylidene-1,3,2λ5-benzodiazaphosphole

InChI

InChI=1S/C14H15N2PS/c1-15-13-10-6-7-11-14(13)16(2)17(15,18)12-8-4-3-5-9-12/h3-11H,1-2H3

InChI Key

XVWPOEDYILEGEE-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N(P1(=S)C3=CC=CC=C3)C

Origin of Product

United States

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